2-chloro-4-fluoro-N-quinoxalin-6-ylbenzamide
Description
2-chloro-4-fluoro-N-quinoxalin-6-ylbenzamide is a chemical compound that belongs to the class of quinoxaline derivatives.
Properties
IUPAC Name |
2-chloro-4-fluoro-N-quinoxalin-6-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClFN3O/c16-12-7-9(17)1-3-11(12)15(21)20-10-2-4-13-14(8-10)19-6-5-18-13/h1-8H,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODKQYQHZPFGOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1NC(=O)C3=C(C=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-4-fluoro-N-quinoxalin-6-ylbenzamide typically involves the reaction of 2-chloro-4-fluoroaniline with quinoxaline-6-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
2-chloro-4-fluoro-N-quinoxalin-6-ylbenzamide undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-chloro-4-fluoro-N-quinoxalin-6-ylbenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . This inhibition leads to the disruption of DNA synthesis and ultimately bacterial cell death. In cancer cells, the compound may induce apoptosis by interacting with key signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
2-chloro-4-fluoro-N-quinoxalin-6-ylbenzamide can be compared with other quinoxaline derivatives such as:
2-chloro-4-fluoroquinoline: Similar in structure but lacks the benzamide moiety, which may affect its biological activity.
4-chloro-2-fluoroquinoline: Another related compound with different substitution patterns, leading to variations in its chemical reactivity and biological properties.
2-chloro-4-fluoro-N-phenylbenzamide: A structurally similar compound but with a phenyl group instead of the quinoxaline moiety, resulting in different biological activities.
The uniqueness of 2-chloro-4-fluoro-N-quinoxalin-6-ylbenzamide lies in its specific substitution pattern and the presence of both quinoxaline and benzamide moieties, which contribute to its distinct chemical and biological properties .
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